

An In-depth Technical Guide to (2S,3R)-Fmoc-Abu(3-N3)-OH

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Compound of Interest

Compound Name: (2S,3R)-Fmoc-Abu(3-N3)-OH

Cat. No.: B3040018

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3R)-Fmoc-Abu(3-N3)-OH is a synthetically modified amino acid that serves as a crucial building block in modern peptide chemistry and drug development. It is a derivative of 2-aminobutyric acid (Abu) featuring two key chemical modifications: a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α -amino group and an azido (N3) group at the 3-position of the side chain.

The Fmoc group is a base-labile protecting group that is fundamental to solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to a growing peptide chain. The azido group is a versatile functional handle for "click chemistry," a class of biocompatible reactions that enable the efficient and specific conjugation of molecules. This makes **(2S,3R)-Fmoc-Abu(3-N3)-OH** a valuable tool for creating peptides with novel structures and functions, such as cyclic peptides, peptide-drug conjugates, and fluorescently labeled peptides.^{[1][2][3][4]}

Physicochemical Properties

The key physicochemical properties of **(2S,3R)-Fmoc-Abu(3-N3)-OH** are summarized in the table below. This data is essential for its use in synthesis and characterization.

| Property | Value |
|---------------------|---|
| Molecular Formula | C ₁₉ H ₁₈ N ₄ O ₄ |
| Molecular Weight | 366.37 g/mol [5] |
| CAS Number | 146306-79-8[6] |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥98.0%[5] |
| Storage Temperature | -20°C |

Synthesis of Fmoc-Protected Azido Amino Acids

While a specific, detailed protocol for the synthesis of **(2S,3R)-Fmoc-Abu(3-N3)-OH** is not readily available in the public domain, a general and efficient two-step method for preparing Fmoc-protected azido amino acids from readily available Fmoc-protected precursors has been reported. This process typically involves a Hofmann rearrangement followed by a diazo transfer reaction.[7]

Generalized Synthetic Pathway



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Caption: Generalized synthesis of Fmoc-azido amino acids.

Experimental Protocols

Incorporation of **(2S,3R)-Fmoc-Abu(3-N3)-OH** into a Peptide Sequence via Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing **(2S,3R)-Abu(3-N3)** on a 0.1 mmol scale.

Materials and Reagents:

- Fmoc-Rink Amide resin (or other suitable resin)
- **(2S,3R)-Fmoc-Abu(3-N3)-OH** and other required Fmoc-protected amino acids
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade
- 20% (v/v) Piperidine in DMF
- Coupling reagents (e.g., HATU, HOBt)
- N,N-Diisopropylethylamine (DIEA)
- Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)
- Cold diethyl ether

Procedure:

- Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.
- Amino Acid Coupling:
 - In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HATU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
 - Add DIEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
 - Add the activated amino acid solution to the resin and agitate for 1-2 hours.
 - Wash the resin with DMF.

- Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence. For the incorporation of **(2S,3R)-Fmoc-Abu(3-N3)-OH**, follow the same procedure as for other Fmoc-amino acids.
- Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
- Cleavage and Deprotection:
 - Wash the peptide-resin with DCM and dry under a stream of nitrogen.
 - Treat the resin with the cleavage cocktail for 2-3 hours.
 - Filter the resin and collect the filtrate.
 - Precipitate the peptide by adding cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Peptide

This protocol describes a general procedure for performing a CuAAC "click" reaction on a peptide containing an azido group, such as one synthesized with **(2S,3R)-Fmoc-Abu(3-N3)-OH**.

Materials and Reagents:

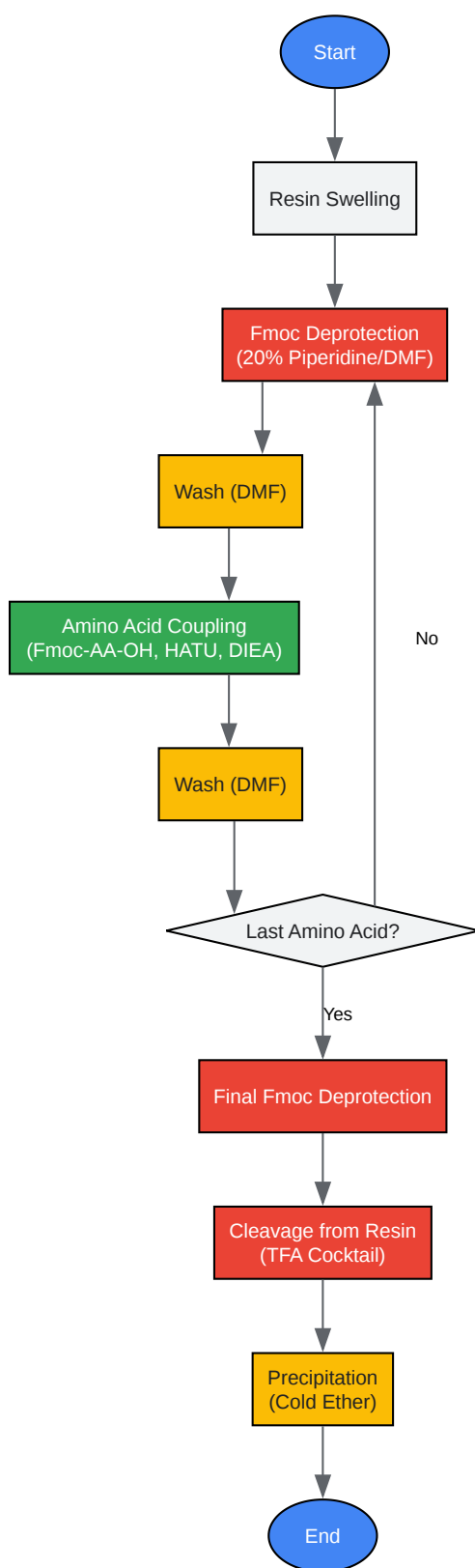
- Azide-containing peptide
- Alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or another peptide)
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Solvent (e.g., a mixture of water and a suitable organic solvent like DMSO or t-butanol)

Procedure:

- **Dissolve Reactants:** Dissolve the azide-containing peptide and the alkyne-functionalized molecule in the chosen solvent system.
- **Prepare Catalysts:** Prepare fresh stock solutions of CuSO_4 and sodium ascorbate in water.
- **Initiate Reaction:** Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO_4 solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.
- **Reaction Incubation:** Allow the reaction to proceed at room temperature for 1-12 hours. The reaction progress can be monitored by HPLC or mass spectrometry.
- **Purification:** Once the reaction is complete, purify the resulting triazole-linked product using reverse-phase HPLC.

Experimental Workflows

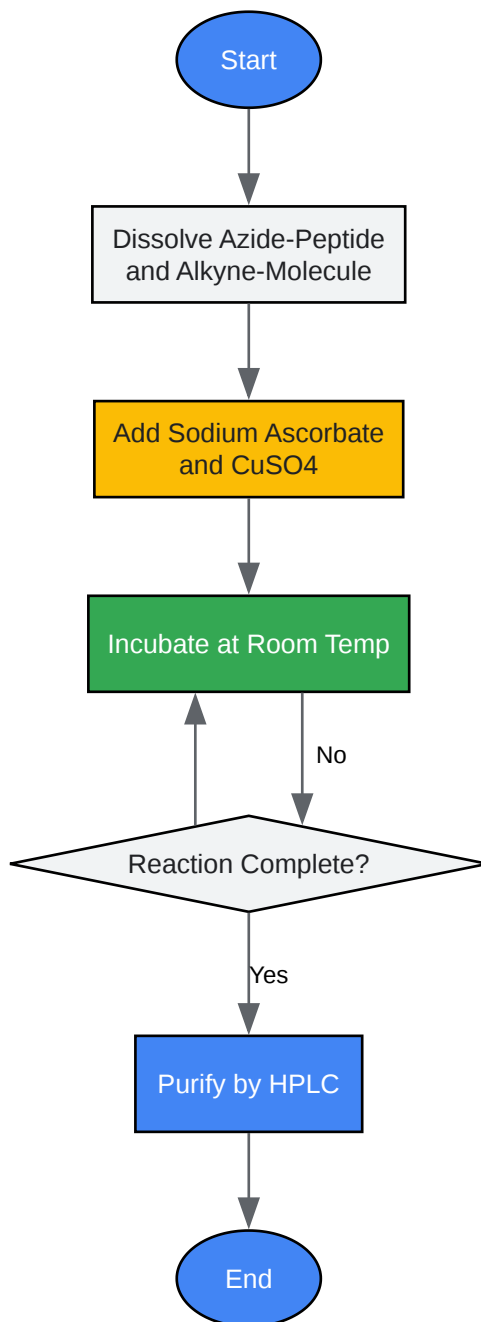
Solid-Phase Peptide Synthesis (SPPS) Workflow



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Caption: A typical workflow for Fmoc-based solid-phase peptide synthesis.

Click Chemistry Workflow



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Caption: A standard workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Applications in Drug Development

The incorporation of **(2S,3R)-Fmoc-Abu(3-N3)-OH** into peptides opens up a wide range of possibilities for drug development:

- **Peptide Cyclization:** The azide group can react with an alkyne group on another amino acid within the same peptide to form a cyclic peptide. Cyclization can improve peptide stability, receptor binding affinity, and cell permeability.[1]
- **Peptide-Drug Conjugates (PDCs):** The azide can be used to "click" a small molecule drug onto a peptide that targets a specific cell or tissue type. This approach can improve the therapeutic index of the drug by increasing its concentration at the site of action and reducing off-target toxicity.[3]
- **Bioconjugation:** Peptides containing this amino acid can be conjugated to other biomolecules, such as proteins, antibodies, or oligonucleotides, to create novel therapeutic or diagnostic agents.
- **Development of Peptidomimetics:** The triazole ring formed during the click reaction is a stable isostere of the peptide bond. Replacing a peptide bond with a triazole can lead to peptidomimetics with enhanced resistance to enzymatic degradation.[4]

In conclusion, **(2S,3R)-Fmoc-Abu(3-N3)-OH** is a highly valuable and versatile building block for researchers and scientists in the field of peptide chemistry and drug discovery. Its unique combination of an Fmoc protecting group and an azide functional handle facilitates the synthesis of complex and modified peptides with a wide range of potential therapeutic applications.

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